molecular formula C10H6ClF3N2 B8082735 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole

5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8082735
M. Wt: 246.61 g/mol
InChI Key: TWUOPOKOMYCMSV-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a versatile trifluoromethylpyrazole derivative serving as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for designing novel bioactive molecules, particularly as a core template for developing anti-inflammatory and anticancer agents. The 3-trifluoromethylpyrazole structure is a critical pharmacophore found in several established drugs, such as the COX-2 inhibitor Celecoxib, due to the ability of the trifluoromethyl group to enhance metabolic stability and improve membrane permeability . Researchers value this compound for its potential to inhibit key enzymatic targets. Trifluoromethylpyrazoles, especially those substituted at the 3-position, have demonstrated a superior ability to fit into the binding pocket of the cyclooxygenase-2 (COX-2) enzyme, making them valuable leads for developing new anti-inflammatory agents with improved selectivity . Beyond inflammation, the pyrazole nucleus is recognized as a potent medicinal scaffold exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antitubercular, and anticancer effects . The presence of both the 3-chlorophenyl and 3-trifluoromethyl groups on the pyrazole ring makes this compound an excellent intermediate for further synthetic elaboration through cross-coupling reactions, functional group transformations, and the preparation of metal complexes for catalytic or pharmacological studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety practices.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-3-1-2-6(4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOPOKOMYCMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Based Routes

Chalcones bearing a 3-chlorophenyl group serve as critical dipolarophiles. Reacting 3-chloroacetophenone-derived chalcones (1) with trifluoroacetonitrile-derived hydrazonoyl bromides (2) under basic conditions generates pyrazoline intermediates (3) . Subsequent oxidative aromatization using MnO₂ in hexane yields the target pyrazole (4) with >80% regioselectivity.

Reaction Conditions:

  • Solvent: Dichloromethane (cyclocondensation), hexane (oxidation)

  • Temperature: 25°C (cyclocondensation), 60°C (oxidation)

  • Catalyst: None required for cyclocondensation; MnO₂ (2 equiv) for oxidation

Key Data:

Starting MaterialYield (%)Regioselectivity (5- vs. 4-substitution)
3-Chlorochalcone8285:15
4-Chlorochalcone6872:28

This method’s limitation lies in competing 4-substitution products, necessitating chromatographic separation.

(3 + 2)-Cycloaddition of Trifluoroacetonitrile Imines

A 2022 breakthrough leveraged trifluoroacetonitrile imines (5) and 3-chlorophenyl-substituted enones (6) in a regioselective (3 + 2)-cycloaddition. The imines, generated in situ from hydrazonoyl bromides, react with enones to form trans-pyrazolines (7) , which undergo solvent-dependent oxidation:

  • DMSO : Retains the acyl group, producing 1,3,4,5-tetrasubstituted pyrazoles.

  • Hexane : Promotes deacylative aromatization, yielding 1,3,4-trisubstituted derivatives (8) .

Optimized Protocol:

  • Cycloaddition : 1.2 equiv imine, 1.0 equiv enone, CH₂Cl₂, 25°C, 12 h.

  • Oxidation : 2.0 equiv MnO₂, hexane, 60°C, 24 h.

Outcomes:

  • Yield: 78–92%

  • Regioselectivity: >95% for 5-(3-chlorophenyl) substitution

This method’s scalability was demonstrated at 100 mmol scale, with no loss in yield or selectivity.

Halogenation of Preformed Pyrazole Cores

Post-synthetic halogenation offers an alternative route, though trifluoromethyl group stability must be considered.

Direct Chlorination

3-(Trifluoromethyl)-1H-pyrazole (9) undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid. The 3-chlorophenyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 3-chlorophenylboronic acid.

Chlorination Conditions:

  • NCS (1.5 equiv), AcOH, 80°C, 6 h

  • Yield: 65% (mixture of 4- and 5-chloro isomers)

Coupling Conditions:

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 12 h

  • Yield: 58% (5-substituted isomer)

This approach is less favored due to moderate yields and isomer separation challenges.

One-Pot Tandem Reactions

Copper-catalyzed tandem cyclization-oxidation streamlines synthesis. A 2018 method combined 3-chlorophenylacetylene (10) , trifluoroacetohydrazide (11) , and Cu(OTf)₂ in [bmim]PF₆ ionic liquid:

Reaction Pathway:

  • Alkyne-hydrazide coupling forms a hydrazone intermediate.

  • Cyclization generates pyrazoline.

  • In situ oxidation with air affords the pyrazole.

Conditions:

  • Cu(OTf)₂ (10 mol%), [bmim]PF₆, 100°C, 8 h

  • Yield: 84%

  • Regioselectivity: 93% (5-substitution)

Ionic liquids enhance reaction efficiency, enabling catalyst recycling (4 cycles, <5% yield drop).

Regioselectivity Control via Catalyst Design

Palladium and nickel catalysts direct substituent positioning. A 2020 study employed Ni(acac)₂ with PPh₃ to achieve 98% 5-substitution in pyrazoles derived from 3-chlorostyrene and trifluoroacetamide.

Mechanistic Insight:

  • Ni⁰ intermediates facilitate oxidative addition to the C–Cl bond.

  • Trifluoromethyl group coordination stabilizes the transition state.

Comparative Catalyst Performance:

CatalystYield (%)5-Substitution (%)
Ni(acac)₂9198
Pd(OAc)₂8589
No catalyst3262

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anti-cancer Properties
Research indicates that pyrazole derivatives, including 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, exhibit promising anti-inflammatory and anti-cancer activities. For instance, studies have shown that compounds with trifluoromethyl groups enhance biological activity against various cancer cell lines. These compounds are being explored for their potential to inhibit key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .

Antiparasitic Activity
A series of trifluoromethylated pyrazoles have been synthesized and evaluated for their antiparasitic properties against pathogens causing leishmaniasis and Chagas disease. The structure-activity relationship studies revealed that certain modifications at the pyrazole core significantly improve activity against these diseases . The incorporation of bulky groups at specific positions on the phenyl ring has been linked to enhanced antiparasitic effects.

Agricultural Chemistry

Development of Herbicides and Pesticides
this compound is utilized as an active ingredient in the formulation of herbicides and pesticides. Its efficacy in enhancing crop yield while protecting plants from pests has made it a valuable compound in agricultural applications . The compound's ability to disrupt pest physiology contributes to its effectiveness as a pesticide.

Material Science

Advanced Coatings and Polymers
In material science, this pyrazole derivative is being investigated for its role in developing advanced materials, particularly coatings and polymers that require enhanced durability and resistance to environmental factors. The incorporation of trifluoromethyl groups is known to improve the physical properties of materials, making them suitable for various industrial applications .

Analytical Chemistry

Reference Material in Analytical Methods
this compound serves as a standard reference material in analytical chemistry. It aids researchers in accurately detecting and quantifying similar compounds within complex mixtures, which is crucial for quality control in pharmaceutical and agricultural products .

Case Study 1: Antiparasitic Effectiveness

A study published in PMC demonstrated that derivatives of trifluoromethylated pyrazoles showed significant activity against Leishmania amazonensis and Trypanosoma cruzi. The most effective compounds contained specific functional groups that enhanced their bioactivity, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Anti-inflammatory Activity

Research conducted by Bandgar et al. synthesized a series of pyrazole derivatives that were evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Compounds were found to exhibit significant inhibition of inflammatory markers, showcasing the potential of pyrazoles as anti-inflammatory agents .

Data Tables

Application AreaSpecific UsesKey Findings
PharmaceuticalAnti-inflammatory, anti-cancerEnhanced activity with trifluoromethyl modifications
Agricultural ChemistryHerbicides, pesticidesImproved crop yield and pest resistance
Material ScienceCoatings, polymersIncreased durability and environmental resistance
Analytical ChemistryReference standardsAccurate detection in complex mixtures

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : SC-560, with a 4-chlorophenyl group, exhibits COX-1 selectivity, while the 3-chlorophenyl analog may alter enzyme binding due to steric effects .
  • Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, critical for membrane penetration in COX inhibitors .
  • Aryl Diversity : Derivatives with 3,4,5-trimethoxyphenyl or p-tolyl groups show herbicidal or COX-2 inhibitory activity, respectively .

Crystallographic Data :

  • 1-(4-MeOPh)-3-CF₃-5-(3,4,5-triMeOPh)-1H-pyrazole crystallizes in the P-1 space group, with dihedral angles between aryl rings influencing packing . Structural differences due to 3-Cl vs. 4-Cl substitution could alter intermolecular interactions.

Biological Activity

5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's potential applications.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The trifluoromethyl group, in particular, enhances the pharmacological profile of pyrazole derivatives by improving their metabolic stability and bioavailability .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves the one-pot reaction using nitrile imines and mercaptoacetaldehyde . This method allows for efficient production while minimizing environmental impact.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives showed up to 93% inhibition of IL-6 at concentrations as low as 10 µM .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against drug-resistant strains such as MRSA . This suggests its potential utility in treating infections caused by resistant pathogens.

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for some derivatives were reported to be as low as 0.08 µM, indicating strong antiproliferative activity .

Case Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory effects of pyrazole derivatives, this compound was compared to standard anti-inflammatory drugs like diclofenac. The compound exhibited comparable efficacy with an inhibition rate exceeding 80% in carrageenan-induced paw edema models .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of this pyrazole derivative against gram-positive and gram-negative bacteria. The results highlighted its effectiveness against strains such as E. coli and Staphylococcus aureus, reinforcing its potential as a therapeutic agent in infectious diseases .

Summary Table of Biological Activities

Activity Effectiveness Reference
Anti-inflammatory≥80% inhibition (compared to diclofenac)
AntimicrobialMIC ≤ 0.5 µg/mL against MRSA
AnticancerIC50 = 0.08 µM against MCF-7

Q & A

Q. What are the optimized synthetic routes for 5-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols. For example:

  • Step 1 : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride under inert conditions (e.g., N₂ atmosphere) to yield 3-(trifluoromethyl)-5-chloropyrazole .
  • Step 2 : Treat the intermediate with formaldehyde in alkaline conditions (e.g., K₂CO₃/EtOH) to introduce the aldehyde group at the 4-position .
    Key factors : Temperature control (50–80°C), solvent polarity (THF or DMF), and catalyst choice (e.g., CuSO₄ for click chemistry) significantly impact yield .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • X-ray crystallography : Resolves stereoelectronic effects of the 3-chlorophenyl and trifluoromethyl groups (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : ¹⁹F NMR identifies CF₃ group environments, while ¹H NMR distinguishes aromatic protons (δ 7.2–8.0 ppm for substituted phenyl rings) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 352.059 Da) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Solubility can be enhanced via co-solvent systems (e.g., DMSO:H₂O 1:1) .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Storage at –20°C in inert atmospheres (Argon) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced pharmacological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) improves binding affinity to targets like carbonic anhydrase .
  • Heterocyclic hybrids : Fusion with triazole or imidazole moieties (via click chemistry) enhances metabolic stability and target selectivity .
  • Methodology : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or mGluR5 .

Q. How can computational modeling resolve contradictions in spectral or crystallographic data?

  • Case study : Discrepancies in ¹H NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate solvent interactions to validate experimental data .
  • Crystallographic refinement : Use SHELXL to resolve disordered CF₃ or chlorophenyl groups in electron density maps .

Q. What strategies mitigate low yields in multi-step syntheses of pyrazole derivatives?

  • Catalyst optimization : Replace CuSO₄ with CuI for higher regioselectivity in cycloaddition reactions (e.g., triazole formation) .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours for steps involving formaldehyde condensation .
  • Purification : Use reverse-phase HPLC (C18 column, MeCN:H₂O gradient) to isolate high-purity intermediates .

Q. How do substituents on the pyrazole core influence electrochemical properties?

  • Cyclic voltammetry (CV) : The electron-deficient trifluoromethyl group lowers the LUMO energy, enhancing redox activity. Chlorophenyl groups introduce steric hindrance, altering electron transfer kinetics .
  • Applications : Electrochemical sensors for detecting metal ions (e.g., Cu²⁺) exploit these redox properties .

Q. What are the challenges in synthesizing and characterizing oxime derivatives of this compound?

  • Synthesis : React the aldehyde group with hydroxylamine hydrochloride in EtOH/NaOH to form oximes. Steric hindrance from the CF₃ group may require prolonged reaction times (24–48 hours) .
  • Characterization : IR spectroscopy confirms C=N–OH stretching (~1640 cm⁻¹), while X-ray diffraction resolves E/Z isomerism in oxime derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Root causes : Variations in purity (e.g., 95% vs. 99%), solvent traces, or polymorphic forms.
  • Resolution : Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (COSY, HSQC) for structural confirmation .

Q. Why do biological assay results vary for analogs with minor structural changes?

  • Case example : Substituting 3-chlorophenyl with 4-fluorophenyl alters hydrogen bonding with COX-2, reducing IC₅₀ by 50% .
  • Solution : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate SAR hypotheses .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₆ClF₃N₂
Melting Point128–130°C (lit. range: 125–135°C)
LogP (Octanol-Water)3.2 ± 0.2

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
5-Chloro isomerRegioselectivity in cyclizationUse Pd(OAc)₂ as catalyst
Oxime dimerExcess NH₂OH·HClLimit reaction time to <24 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
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